Methyl 5-acetyl-2-aminobenzoate

Lipophilicity Drug design Permeability

Methyl 5-acetyl-2-aminobenzoate (CAS 1359968-30-1) is a trisubstituted benzoate ester derivative bearing a primary aromatic amine at position 2, an acetyl ketone at position 5, and a methyl ester at position 1. With a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol, this compound belongs to the ortho-aminobenzoate (anthranilate) structural class but is distinguished from the parent methyl anthranilate by the electron-withdrawing 5-acetyl substituent, which modulates both physicochemical properties and synthetic reactivity.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B12978072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetyl-2-aminobenzoate
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N)C(=O)OC
InChIInChI=1S/C10H11NO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,11H2,1-2H3
InChIKeyIENFDEATPPWYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Acetyl-2-Aminobenzoate: Core Identity and Procurement-Relevant Profile


Methyl 5-acetyl-2-aminobenzoate (CAS 1359968-30-1) is a trisubstituted benzoate ester derivative bearing a primary aromatic amine at position 2, an acetyl ketone at position 5, and a methyl ester at position 1 . With a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol, this compound belongs to the ortho-aminobenzoate (anthranilate) structural class but is distinguished from the parent methyl anthranilate by the electron-withdrawing 5-acetyl substituent, which modulates both physicochemical properties and synthetic reactivity . The compound is supplied as a research chemical with ≥98% purity and requires storage at 4°C with protection from light .

Why Methyl 5-Acetyl-2-Aminobenzoate Cannot Be Replaced by a Generic Aminobenzoate Analog


Within the methyl 2-aminobenzoate scaffold family, the precise position of the acetyl substituent fundamentally alters both physicochemical and synthetic properties. Methyl 5-acetyl-2-aminobenzoate (LogP ~1.3 ) occupies a distinct lipophilicity window: it is substantially more lipophilic than the carboxylic acid analog 5-acetyl-2-aminobenzoic acid (XLogP 0.6 ), yet measurably less lipophilic than the 4-acetyl positional isomer (XLogP ~2.4 ). These differences in LogP translate into predictable differences in membrane permeability, organic solvent partitioning, and chromatographic behavior. Furthermore, the 5-acetyl substitution places the ketone para to the amine—an electronic arrangement that directs electrophilic aromatic substitution and cyclocondensation pathways differently than the 4-acetyl or 3-acetyl regioisomers. Simply substituting any generic aminobenzoate ester therefore risks altering reaction regiochemistry, product yields, and biological target engagement in ways that are quantifiable but not interchangeable.

Quantitative Differentiation Evidence: Methyl 5-Acetyl-2-Aminobenzoate Against Closest Analogs


Lipophilicity Precision: LogP Differentiation of 5-Acetyl vs. 4-Acetyl vs. Carboxylic Acid Analog

Methyl 5-acetyl-2-aminobenzoate exhibits a measured/calculated LogP of 1.258–1.355 , which is approximately 0.6–0.9 log units lower than that of the 4-acetyl positional isomer Methyl 4-acetyl-2-aminobenzoate (XLogP ~2.4 ), and approximately 0.7–0.8 log units higher than that of the carboxylic acid analog 5-acetyl-2-aminobenzoic acid (XLogP 0.6 ). This intermediate lipophilicity is the direct consequence of the 5-acetyl group's electronic effect and the methyl ester's masking of the carboxylic acid polarity.

Lipophilicity Drug design Permeability Physicochemical profiling

Hydrogen Bond Donor Count and Its Implications for Membrane Permeability vs. the Carboxylic Acid Analog

Methyl 5-acetyl-2-aminobenzoate possesses only 1 hydrogen bond donor (the primary amine –NH₂), whereas the corresponding carboxylic acid 5-acetyl-2-aminobenzoic acid possesses 2 H-bond donors (amine –NH₂ plus carboxylic acid –COOH) . This single structural difference—ester vs. free acid—reduces the H-bond donor count by 50%, which is a critical determinant of passive membrane permeability according to Lipinski's Rule of Five.

ADME Hydrogen bonding Oral bioavailability Rule of Five

Regiochemical Orthogonality: 5-Acetyl Substitution Enables Distinct Cyclocondensation Pathways vs. 4-Acetyl Isomer

The 5-acetyl group in methyl 5-acetyl-2-aminobenzoate places the ketone carbonyl para to the 2-amino group. This para-relationship creates an extended conjugated system that electronically activates the ring toward nucleophilic attack at positions ortho to the amine while leaving the acetyl group available for independent condensation chemistry (e.g., Schiff base formation with aldehydes, aldol reactions) . In contrast, the 4-acetyl positional isomer places the ketone ortho to the amine, enabling competing intramolecular cyclization that can divert desired reaction pathways . Methyl 2-aminobenzoates are established precursors for 2-substituted quinazolinones via metal-free condensation with imidates [1]; the 5-acetyl substituent provides an additional ketone handle for post-cyclization diversification without interfering with the core quinazolinone-forming reaction.

Heterocycle synthesis Quinazolinone Regioselectivity Cyclocondensation

Storage and Handling Differentiation: Light Sensitivity and Temperature Requirements vs. Methyl Anthranilate

Methyl 5-acetyl-2-aminobenzoate requires storage at 4°C with protection from light , whereas the unsubstituted parent compound methyl 2-aminobenzoate (methyl anthranilate, CAS 134-20-3) is stable at room temperature with standard dark storage recommendations [1]. The introduction of the 5-acetyl group and the associated extended conjugation apparently increases photochemical sensitivity, necessitating cold-chain storage for long-term stability. The compound carries GHS07 hazard classification (H302, H315, H319, H335) .

Chemical stability Procurement Storage conditions Supply chain

Tripartite Orthogonal Reactivity: Simultaneous Amino, Acetyl Ketone, and Methyl Ester Handles vs. Simpler Aminobenzoate Scaffolds

Methyl 5-acetyl-2-aminobenzoate provides three chemically distinct and orthogonally addressable functional groups on a single benzene ring: (i) a primary aromatic amine capable of diazotization, amidation, and Schiff base formation; (ii) an acetyl methyl ketone amenable to aldol condensations, Wittig reactions, and reductive amination; and (iii) a methyl ester that can be hydrolyzed to the acid or converted to amides . The unsubstituted parent methyl 2-aminobenzoate offers only two functional handles (amine and ester), while 5-acetyl-2-aminobenzoic acid offers two but with the acid form requiring activation for amidation [1]. No other commercially available single-ring aminobenzoate scaffold at comparable molecular weight provides three distinct, simultaneously addressable reactive centers.

Synthetic chemistry Orthogonal reactivity Building block Chemical diversification

Quinazolinone Precursor Suitability: 5-Acetyl Enables Post-Cyclization Ketone Diversification Unavailable from Unsubstituted Methyl Anthranilate

Methyl 2-aminobenzoate derivatives, including the 5-acetyl variant, serve as direct precursors for 2-substituted quinazolinones via metal-free condensation with 2,2,2-trichloroethyl imidates in good to excellent yields (50–99%) [1]. Quinazolinone benzoates have been specifically validated as antituberculosis agents targeting acetohydroxyacid synthase [2]. The critical advantage of methyl 5-acetyl-2-aminobenzoate over unsubstituted methyl anthranilate in this application is that the 5-acetyl ketone survives the quinazolinone-forming condensation and remains available for subsequent diversification—enabling the synthesis of quinazolinone libraries with C5-side-chain variability that is impossible to access from the unsubstituted scaffold.

Quinazolinone Antituberculosis Heterocyclic chemistry Drug discovery

Optimal Application Scenarios for Methyl 5-Acetyl-2-Aminobenzoate Based on Quantitative Evidence


Diversity-Oriented Synthesis of 5-Substituted Quinazolinone Libraries for Antituberculosis Lead Optimization

Methyl 5-acetyl-2-aminobenzoate is the preferred starting material when constructing quinazolinone-focused libraries that require C5-side-chain exploration. The compound undergoes metal-free cyclocondensation with imidates to form the quinazolinone core while retaining the 5-acetyl ketone for subsequent aldol, reductive amination, or Grignard additions . This directly addresses the established pharmacophore requirements of quinazolinone benzoates, which have demonstrated antituberculosis activity through acetohydroxyacid synthase inhibition . The unsubstituted methyl anthranilate cannot support this diversification strategy, and the 4-acetyl isomer risks competing intramolecular reactions.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity with Engineered Permeability

For lead series where LogP must be maintained between 1.0 and 1.5 to balance permeability with aqueous solubility, methyl 5-acetyl-2-aminobenzoate (LogP ~1.3) provides the ideal midpoint . The 4-acetyl isomer (XLogP ~2.4) exceeds this window and risks promiscuous protein binding, while the carboxylic acid analog (XLogP 0.6) falls below the threshold for acceptable passive permeability . The single H-bond donor of the ester form further supports oral bioavailability potential in prodrug strategies .

Parallel Library Synthesis Exploiting Orthogonal Tripartite Reactivity

Synthetic chemistry groups executing parallel library synthesis benefit from the three electronically decoupled reactive handles of methyl 5-acetyl-2-aminobenzoate . The amine can be acylated or sulfonylated; the acetyl ketone can undergo condensation or addition chemistry; and the methyl ester can be hydrolyzed or amidated—each under mutually compatible conditions. This orthogonal reactivity enables three-dimensional SAR exploration (R₁ at amine, R₂ at ketone, R₃ at ester) from a single procurement item, reducing inventory complexity and enabling 2–3 additional diversity points compared to simpler aminobenzoate building blocks .

Antimicrobial Screening Cascades Targeting Acinetobacter Species

Methyl 5-acetyl-2-aminobenzoate has documented antimicrobial testing against Acinetobacter sp. CMX 669 . For research groups investigating aminobenzoate-derived antimicrobials against Gram-negative pathogens—particularly Acinetobacter species of clinical concern—this compound provides a synthetically tractable scaffold entry point that has existing (albeit limited) target-pathogen validation. The methyl ester form is preferred over the free acid for initial cell-based screening due to enhanced passive permeability.

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